

Application Notes and Protocols for In Vivo Studies with Piperazine Erastin

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Compound of Interest

Compound Name: Piperazine Erastin

Cat. No.: B610113

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of **Piperazine Erastin (PE)**, a potent inducer of ferroptosis. The following sections detail its mechanism of action, established dosages, treatment schedules in preclinical models, and detailed experimental protocols to guide researchers in designing their own in vivo studies.

Piperazine Erastin is an analog of erastin with improved aqueous solubility and metabolic stability, making it more suitable for in vivo applications.^{[1][2]} It functions by inducing ferroptosis, an iron-dependent form of non-apoptotic cell death, primarily through the inhibition of the cystine/glutamate antiporter system Xc-.^{[2][3]} This inhibition leads to the depletion of intracellular glutathione (GSH), a key antioxidant, and subsequent inactivation of glutathione peroxidase 4 (GPX4).^[3] The accumulation of lipid reactive oxygen species (ROS) ultimately results in cell death.

Quantitative Data Summary

The following tables summarize the reported in vivo dosages and treatment schedules for **Piperazine Erastin** in various mouse models.

Table 1: **Piperazine Erastin** Dosage and Administration in Xenograft Mouse Models

Cancer Cell Line	Mouse Strain	Dosage (mg/kg)	Administration Route	Vehicle	Reference
HT-1080	Athymic nude mice	40	Subcutaneous (s.c.)	0.625% DMSO/99.37 5% HBSS (pH 2)	
HT-1080	Athymic nude mice	30	Tail Vein (i.v.)	Not specified	
HT-1080	Xenograft mouse model	10 or 60	Not specified	Not specified	
B cell lymphoma	Xenograft model	Not specified	Not specified	Not specified	
NCI-H1975	Nude mice	Not specified	Not specified	Not specified	

Table 2: **Piperazine Erastin** Treatment Schedule in a Xenograft Mouse Model

Cancer Cell Line	Mouse Strain	Treatment Protocol	Reference
HT-1080	Athymic nude mice	Day 1: 4 million cells s.c.; Day 2: 40 mg/kg PE s.c.; Day 4: Repeat 40 mg/kg PE s.c.; Day 7, 9, 11, 13: 30 mg/kg PE i.v.	

Table 3: **Piperazine Erastin** Dosage and Administration in Healthy Mice

Mouse Strain	Dosage (mg/kg)	Administration Route	Vehicle	Treatment Schedule	Reference
C57BL/6	25	Intraperitoneal (i.p.)	5% DMSO + 40% PEG400 + 5% Tween-80 + 50% physiological saline	Injections for 2 days at 12-hour intervals	

Experimental Protocols

Protocol 1: Evaluation of Piperazine Erastin Efficacy in a Human Fibrosarcoma (HT-1080) Xenograft Model

This protocol is adapted from a study demonstrating the anti-tumor effects of **Piperazine Erastin**.

1. Animal Model and Cell Line:

- Animal: Athymic nude mice.
- Cell Line: HT-1080 human fibrosarcoma cells.

2. Materials:

- **Piperazine Erastin (PE)**
- Dimethyl sulfoxide (DMSO)
- Hanks' Balanced Salt Solution (HBSS)
- HT-1080 cells
- Syringes and needles for subcutaneous and intravenous injections

3. Procedure:

- **Cell Implantation:** Subcutaneously inject four million HT-1080 cells into the flank of each mouse.
- **Piperazine Erastin Preparation:**
 - For subcutaneous injection: Prepare a 40 mg/kg solution in a vehicle of 0.625% DMSO and 99.375% HBSS (pH adjusted to 2).
 - For intravenous injection: Prepare a 30 mg/kg solution (vehicle not specified, but a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).
- **Treatment Schedule:**
 - Day 2 (post-cell injection): Administer 400 µL of the 40 mg/kg PE solution subcutaneously at the tumor site.
 - Day 4: Repeat the subcutaneous injection of 40 mg/kg PE.
 - Day 7, 9, 11, and 13: Administer 300 µL of the 30 mg/kg PE solution via tail vein injection.
- **Tumor Monitoring:** Measure tumor size regularly (e.g., every other day) using calipers. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- **Endpoint:** At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for ferroptosis markers).

Protocol 2: Investigation of Piperazine Erastin-Induced Ferroptosis in Healthy Tissues

This protocol is based on a study assessing the physiological and pathological effects of erastin in healthy mice.

1. Animal Model:

- Animal: Male C57BL/6 mice.

2. Materials:

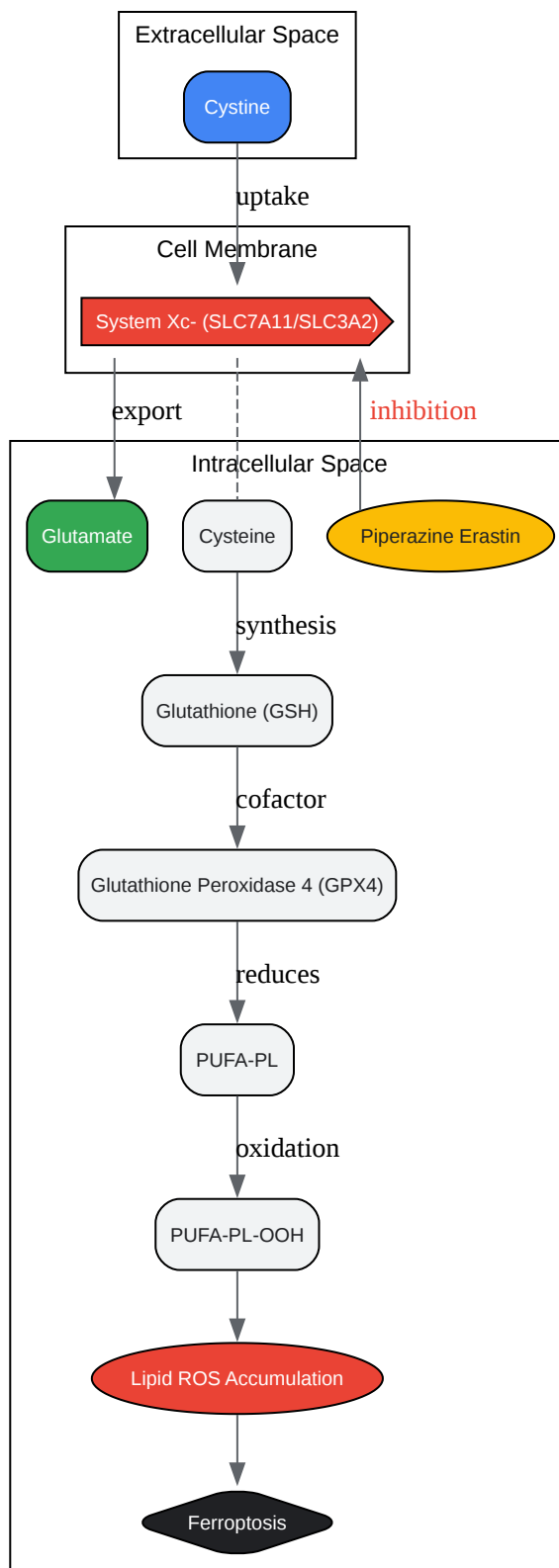
- **Piperazine Erastin (PE)**
- DMSO
- PEG400
- Tween-80
- Physiological saline
- Syringes and needles for intraperitoneal injections

3. Procedure:

- **Piperazine Erastin Preparation:** Prepare a 25 mg/kg solution in a vehicle of 5% DMSO, 40% PEG400, 5% Tween-80, and 50% physiological saline.
- **Treatment Schedule:** Administer the PE solution via intraperitoneal injection every 12 hours for 2 days.
- **Sample Collection:** Six hours after the final injection, anesthetize the mice and collect blood and tissues (e.g., brain, duodenum, kidney, spleen, liver) for analysis.
- **Analysis:**
 - **Blood:** Analyze for serum iron levels and complete blood count.
 - **Tissues:**
 - Measure levels of malondialdehyde (MDA) as a marker of lipid peroxidation.
 - Measure levels of glutathione (GSH) and the expression of glutathione peroxidase 4 (GPX4).
 - Perform histological analysis (e.g., H&E staining, Prussian blue staining for iron deposition) to assess morphological changes.

Visualizations

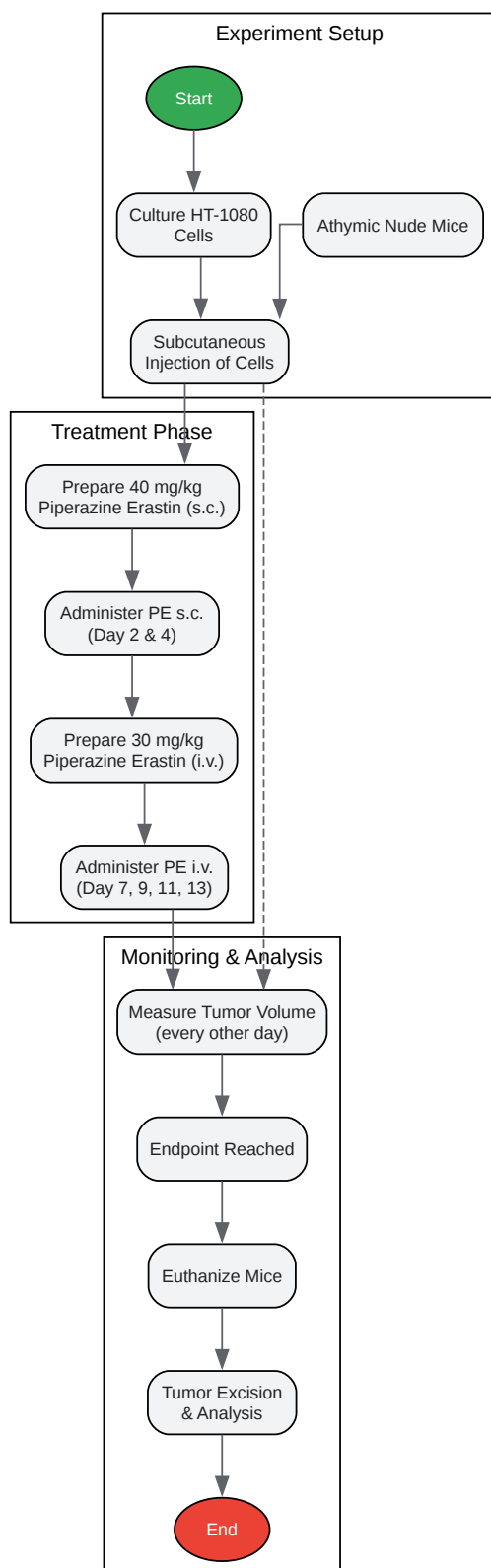
Signaling Pathway of Piperazine Erastin-Induced Ferroptosis



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Caption: **Piperazine Erastin** induces ferroptosis by inhibiting System Xc-.

Experimental Workflow for In Vivo Efficacy Study



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Caption: Workflow for an in vivo xenograft study with **Piperazine Erastin**.

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